

Molecular weight of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

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Compound of Interest

Compound Name: 4-N-Boc-2-ethoxycarbonylmethyl-morpholine

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An In-Depth Technical Guide to **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**, a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delineate its fundamental physicochemical properties, with a core focus on its molecular weight, and present a detailed, field-proven synthetic protocol with explanations for key experimental choices. Furthermore, this guide outlines a self-validating system for analytical characterization and explores the compound's strategic applications in the development of novel therapeutics. This document is intended to serve as a rigorous and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals.^{[1][2]} Its inherent properties, such as high aqueous solubility, metabolic stability, and a flexible conformation, make it an attractive scaffold for modulating the

pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[3][4]} The compound **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is a highly versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the ethoxycarbonylmethyl side chain at the C-2 position provides a reactive handle for further molecular elaboration. A precise understanding of its core properties, beginning with its molecular weight, is the foundational first step for its effective use in complex synthetic endeavors.

Core Physicochemical Properties & Molecular Weight

The molecular formula of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is $C_{13}H_{23}NO_5$. Its molecular weight is a critical parameter for accurate stoichiometric calculations in reaction planning and for the unambiguous interpretation of mass spectrometry data during analysis.

The theoretical molecular weight is derived from its elemental composition:

- Carbon (C): 13 atoms \times 12.011 u = 156.143 u
- Hydrogen (H): 23 atoms \times 1.008 u = 23.184 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 5 atoms \times 15.999 u = 79.995 u
- Total Molecular Weight = 273.33 g/mol

This calculated value serves as the benchmark for experimental verification.

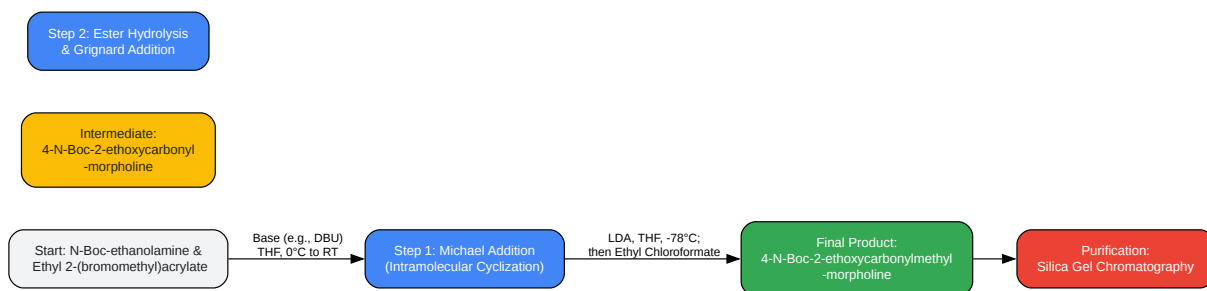
Table 1: Key Physicochemical Data

Parameter	Value	Reference / Method
CAS Number	1220039-35-9	[5]
Molecular Formula	C ₁₃ H ₂₃ NO ₅	Calculated
Molecular Weight	273.33 g/mol	Calculated
Appearance	Colorless to pale yellow oil	Typical Observation
Solubility	Soluble in DCM, EtOAc, MeOH	General Chemical Principles

Synthesis and Purification: A Validated Protocol

The synthesis of **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established methodologies for the synthesis of functionalized morpholine derivatives.[6][7]

Experimental Workflow Diagram



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Caption: Synthetic workflow for **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**.

Step-by-Step Methodology

Rationale: This synthetic route employs an intramolecular cyclization followed by a directed alkylation. The Boc group is chosen for its stability under the basic conditions of the cyclization and its facile removal under acidic conditions, providing strategic flexibility for subsequent steps.^[8]

Step 1: Synthesis via Intramolecular Cyclization

- **Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-ethanolamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- **Deprotonation:** Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: This step generates the alkoxide nucleophile required for the subsequent cyclization.
- **Addition:** Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous THF to the reaction mixture.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase three times with ethyl acetate.
- **Isolation:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

Step 2: Alkylation at C-3 to yield the final product

- **Setup:** Dissolve the crude product from Step 1 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
- **Enolate Formation:** Add lithium diisopropylamide (LDA, 1.2 eq) dropwise. Causality: LDA is a strong, sterically hindered base that selectively deprotonates the alpha-carbon of the ester to form the kinetic enolate, preventing side reactions.

- Alkylation: After stirring for 1 hour at -78 °C, add ethyl chloroacetate (1.2 eq).
- Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl and perform an aqueous workup as described in Step 1.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure **4-N-Boc-2-ethoxycarbonylmethyl-morpholine**.

Analytical Characterization: A Self-Validating System

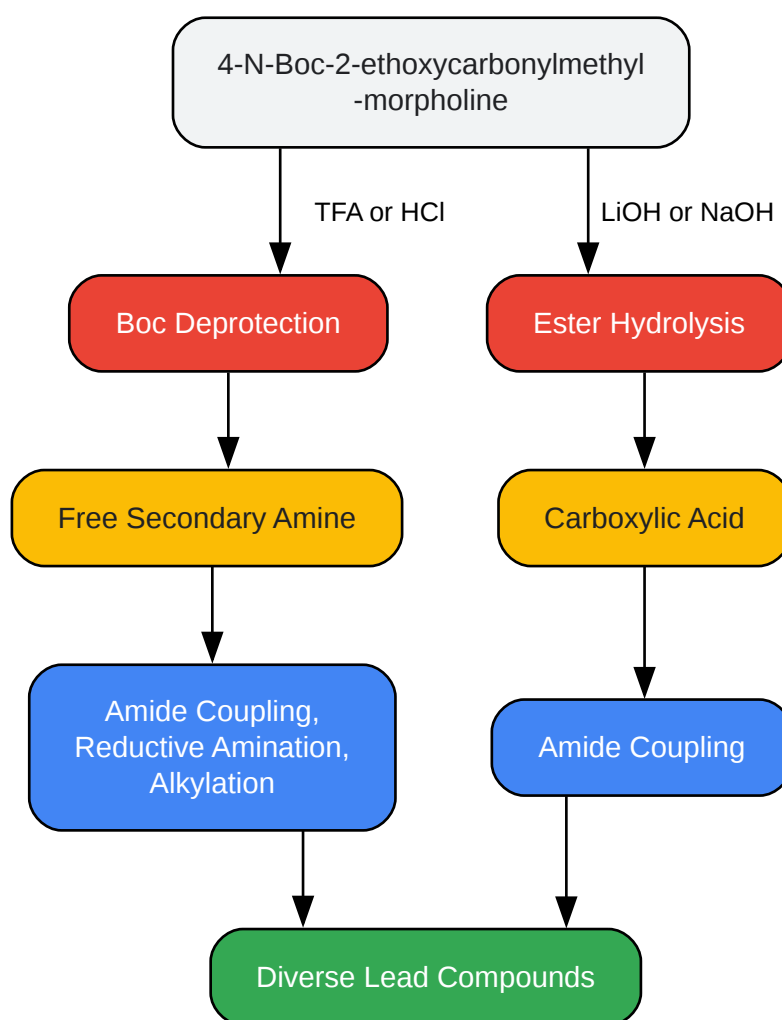
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. Each technique provides complementary information, creating a robust, self-validating dataset.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Key signals include a singlet around 1.45 ppm integrating to 9H (Boc group), a triplet and quartet for the ethyl ester protons, and a series of multiplets corresponding to the diastereotopic protons of the morpholine ring and the newly introduced methylene bridge.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon framework. Expect to see distinct signals for the carbonyl carbons of the ester and the Boc group (~170 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the morpholine ring.
- HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming the molecular formula. The observed mass for the protonated molecular ion ([M+H]⁺) should be within 5 ppm of the calculated value of 274.1649.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display strong characteristic absorption bands for the C=O stretching of the ester and carbamate functional groups, typically found around 1735 cm⁻¹ and 1690 cm⁻¹, respectively.

Strategic Applications in Drug Development

This molecule is not an end-product but a versatile scaffold for building more complex, biologically active compounds. Its true value lies in the orthogonal reactivity of its functional groups.

Derivatization Pathways



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Caption: Key derivatization pathways for drug discovery applications.

- **Boc Deprotection:** The Boc group can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This free amine is a powerful nucleophile, ready for elaboration via amide bond formation, reductive amination, or further alkylation to explore structure-activity relationships (SAR).^[1]

- **Ester Modification:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This acid functionality serves as a handle for amide coupling reactions (e.g., with amines using HATU or EDC as coupling agents), providing a common route to novel bioactive molecules.

The ability to selectively manipulate these two positions makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening in CNS, oncology, and infectious disease research.[3][4]

Conclusion

With a calculated molecular weight of 273.33 g/mol, **4-N-Boc-2-ethoxycarbonylmethyl-morpholine** is a well-defined and strategically valuable intermediate in synthetic chemistry. Its utility is derived from its dual functionality, which allows for controlled and sequential chemical modifications. The robust synthetic and analytical protocols detailed herein provide researchers with a reliable framework for its preparation and use. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like this will remain indispensable tools for the modern medicinal chemist.

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